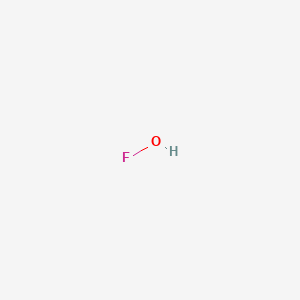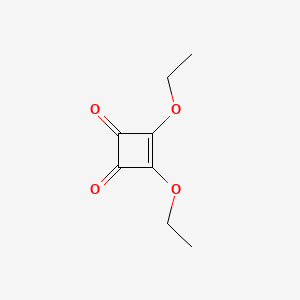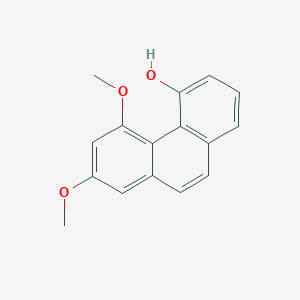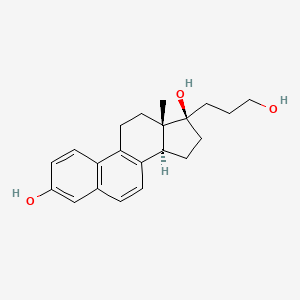
氟化铍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
See also: Beryllium Fluoride (preferred).
科学研究应用
核反应堆和玻璃生产:氟化铍用于铍金属和合金的生产。由于其独特的性质,它也被用于玻璃生产和核反应堆 (Definitions, 2020)。
蛋白质磷酸化研究:这种化合物在蛋白质磷酸化研究中非常重要,用于创建稳定的过渡态类似物,这对于理解生物过程至关重要 (Liu et al., 2014)。
大分子研究:氟化铍被广泛用作大分子研究中的磷酸酯类似物,特别是那些对氟敏感和依赖镁离子的研究 (Liu et al., 2015)。
光谱分析:它在光谱测定铁和钛等元素时作为氟干扰的掩蔽剂,显示了它在分析化学中的重要性 (Barton & McConnel, 1976)。
核能应用:氟化铍用于高温熔盐核反应堆,以及用于制造调节中子通量的氟铍玻璃 (Matyasova et al., 2013)。
肌动蛋白结构研究:在生物化学中,它结合到F-肌动蛋白而不是G-肌动蛋白,影响丝状体的三维结构并稳定某些区域,这对于理解细胞运动和结构至关重要 (Muhlrad et al., 1994)。
酶学:氟化铍,特别是铍氟化物络合物,在酶学中作为磷酸盐的类似物。它们在磷酸位点中具有高亲和力,影响各种酶和调节磷酸酶 (Chabre, 1990)。
土壤和硅酸盐分析:使用KHF2和Na2SO4混合物的方法可以有效地从地质材料中提取铍进行同位素分析,突显了它在地质学中的实用性 (Stone, 1998)。
废物管理:对从铍矿石中提取废物的研究,特别是通过氟化过程,为环境管理和安全提供了见解 (Saha & Roy, 1992)。
配位化学:氢氧化铍的水溶配位化学很有趣,特别是它与各种阴离子的形成和结构,有助于铍的生物无机化学 (Schmidbaur, 2001)。
作用机制
Target of Action
Beryllium fluoride (BeF2) is known to interact with G proteins in eukaryotic cells . It requires trace amounts of Al3+ or Be2+ ions for this activation . In biochemistry, particularly protein crystallography, BeF2 acts as a mimic of phosphate . Thus, ADP and BeF2 together tend to bind to ATP sites and inhibit protein action .
Mode of Action
The mode of action of BeF2 involves its interaction with its targets, leading to changes in their function. As a phosphate analog, BeF2 affects the activity of a variety of phosphoryl transfer enzymes . These enzymes are fundamentally important in cell signal transduction or energy metabolism . BeF2, in combination with ADP, binds to ATP sites, inhibiting protein action and making it possible to crystallize proteins in the bound state .
Biochemical Pathways
BeF2 affects the biochemical pathways involving G proteins and phosphoryl transfer enzymes. It activates G proteins, which play crucial roles in transmitting signals from various molecules outside the cell to the cell interior . As a phosphate analog, BeF2 also impacts the activity of phosphoryl transfer enzymes, which are involved in energy metabolism and signal transduction in cells .
Pharmacokinetics
It’s known that bef2 is highly soluble in water , which could influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of BeF2.
Result of Action
The result of BeF2’s action is the inhibition of protein action, which can be useful in certain biochemical applications. For instance, the binding of ADP and BeF2 to ATP sites inhibits protein action, allowing proteins to be crystallized in the bound state . This can be particularly useful in protein crystallography.
Action Environment
The action of BeF2 can be influenced by environmental factors. For example, the presence of Al3+ or Be2+ ions is required for BeF2 to activate G proteins . Furthermore, the pH and the amount of F- and Al3+ in the solution can affect the exact structure and concentration of AlF x . It’s also worth noting that BeF2 is non-biodegradable and can cause ecological destruction .
安全和危害
Beryllium fluoride is known to emit toxic fumes of beryllium oxides, hydrofluoric acid, and other fluorinated compounds upon heating . Inhalation exposure to its dust irritates the nose, throat, and lungs and can cause pneumonitis . Prolonged exposure can result in a chronic beryllium disease called berylliosis, causing granuloma and fibrosis formation in the lungs . Beryllium is a known carcinogen and is associated with an increased risk of developing lung cancer .
未来方向
Beryllium fluoride is used in protein crystallography as a mimic of phosphate . It is also studied for use in nuclear power, in melt with lithium fluoride as coolant and solvent for uranium, plutonium, and thorium salts in high-temperature molten-salt nuclear reactors .
Relevant Papers
- "Identification of beryllium fluoride complexes in mechanically distorted gels using quadrupolar split 9Be NMR spectra resolved with solution-state selective cross-polarization" .
- "Beryllium Fluoride – Starting Material for the Production of Metallic Beryllium and the Salt Components for Nuclear Reactors" .
生化分析
Biochemical Properties
Beryllium fluoride plays a crucial role in biochemical reactions by mimicking the chemical structure of phosphate. This allows it to interact with a variety of phosphoryl transfer enzymes, including GTPases, ATPases, and phosphohydrolyases . These enzymes are fundamental to cell signal transduction and energy metabolism. Beryllium fluoride can activate G proteins in eukaryotic cells, which are involved in transmitting signals from outside the cell to the inside . Additionally, it forms complexes with small GTP-binding proteins in the presence of their GTPase-activating proteins, affecting their activity .
Cellular Effects
Beryllium fluoride has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, beryllium fluoride can activate G proteins, which play a critical role in transmitting signals within cells . This activation can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, beryllium fluoride’s ability to mimic phosphate allows it to interfere with the activity of enzymes involved in phosphoryl transfer, thereby impacting cellular processes .
Molecular Mechanism
At the molecular level, beryllium fluoride exerts its effects by binding to biomolecules and inhibiting or activating enzymes. It forms stable complexes with enzymes involved in phosphoryl transfer, such as GTPases and ATPases . These complexes mimic the transition state of phosphate, thereby affecting the enzyme’s activity. Beryllium fluoride can also inhibit the GTPase activity of G proteins, leading to prolonged activation of these proteins and subsequent changes in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beryllium fluoride can change over time. The stability and degradation of beryllium fluoride are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that beryllium fluoride can have lasting impacts on cellular processes, including prolonged activation of G proteins and sustained changes in gene expression . These temporal effects highlight the importance of understanding the stability and degradation of beryllium fluoride in experimental settings.
Dosage Effects in Animal Models
The effects of beryllium fluoride can vary with different dosages in animal models. At low doses, beryllium fluoride can activate G proteins and affect cellular signaling pathways without causing significant toxicity . At high doses, beryllium fluoride can have toxic effects, including disruption of cellular metabolism and damage to cellular structures . These dosage-dependent effects underscore the importance of carefully controlling the concentration of beryllium fluoride in experimental studies.
Metabolic Pathways
Beryllium fluoride is involved in various metabolic pathways, particularly those related to phosphoryl transfer. It interacts with enzymes such as GTPases and ATPases, which are crucial for energy metabolism and signal transduction . By mimicking phosphate, beryllium fluoride can affect the activity of these enzymes and alter metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the role of beryllium fluoride in cellular metabolism.
Transport and Distribution
Within cells and tissues, beryllium fluoride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of beryllium fluoride, influencing its activity and function . The transport and distribution of beryllium fluoride are critical factors in determining its effects on cellular processes and overall cellular health.
Subcellular Localization
Beryllium fluoride’s subcellular localization plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the enzyme’s activity and the overall impact of beryllium fluoride on cellular processes. Understanding the subcellular localization of beryllium fluoride is crucial for comprehending its biochemical effects.
属性
| { "Design of the Synthesis Pathway": "Beryllium fluoride can be synthesized by reacting beryllium oxide with hydrofluoric acid.", "Starting Materials": ["Beryllium oxide", "Hydrofluoric acid"], "Reaction": [ "Mix beryllium oxide and hydrofluoric acid in a reaction vessel.", "Heat the reaction mixture to a temperature of 200-300°C.", "Allow the reaction to proceed for several hours, stirring occasionally.", "Cool the reaction mixture to room temperature.", "Filter the resulting product to obtain beryllium fluoride.", "Wash the product with distilled water to remove any impurities.", "Dry the product in a vacuum oven at 100°C for several hours." ] } | |
CAS 编号 |
7787-49-7 |
分子式 |
BeF2 |
分子量 |
47.008989 g/mol |
IUPAC 名称 |
beryllium;difluoride |
InChI |
InChI=1S/Be.2FH/h;2*1H/q+2;;/p-2 |
InChI 键 |
JZKFIPKXQBZXMW-UHFFFAOYSA-L |
杂质 |
Beryllium fluoride-purity: 99.5%; impurities (mg/kg): Al, 75; Fe, 75; Ni, 40; Cu, 10. Typical chemical composition & impurity limits for certain beryllium: anhydrous beryllium fluoride discs: beryllium 19.0%; aluminum 75 mg/kg; iron 75 mg/kg; nickel 40 mg/kg; copper 10 mg/kg. /From table/ |
SMILES |
[Be+2].[F-].[F-] |
规范 SMILES |
[Be+2].[F-].[F-] |
沸点 |
1283 °C 1175 °C |
颜色/形态 |
Tetrahedral crystals or glass Glassy hygroscopic mass (tetragonal system) Amorphous, colorless, hexagonal crystals White salt |
密度 |
1.99 at 68 °F (USCG, 1999) 2.1 g/cu cm 2,0 g/cm³ |
熔点 |
True MP: 555 °C; becomes free-flowing at about 800 °C 555 °C |
| 7787-49-7 | |
物理描述 |
Beryllium fluoride is an odorless white solid. Denser than water. (USCG, 1999) COLOURLESS HYGROSCOPIC SOLID IN VARIOUS FORMS. |
Pictograms |
Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |
溶解度 |
Very soluble in water; slightly soluble in ethanol Insoluble in anhydrous hydrogen fluoride; soluble in alcohol; more soluble in mixture of alcohol and ether Solubility in water: very good |
同义词 |
eryllium fluoride beryllofluoride fluoroberyllate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



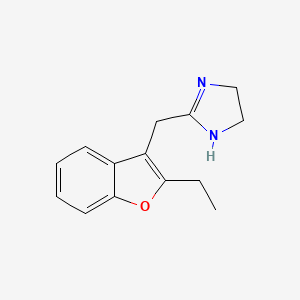


![[(7R,8S)-11-(dimethylaminomethylideneamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1221293.png)

![3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1221295.png)

